
Methyl 4-amino-2-chloro-3-iodo-5-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-2-chloro-3-iodo-5-methoxybenzoate is an organic compound with the molecular formula C9H9ClINO3 It is a derivative of benzoic acid and contains functional groups such as an amino group, a chloro group, an iodo group, and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2-chloro-3-iodo-5-methoxybenzoate typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a methoxybenzoate derivative, followed by chlorination and amination reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Iodination: The starting material, such as methyl 4-methoxybenzoate, is treated with iodine and an oxidizing agent like potassium iodate in the presence of an acid catalyst to introduce the iodine atom at the desired position.
Chlorination: The iodinated intermediate is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-amino-2-chloro-3-iodo-5-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions (e.g., solvent, temperature, and catalyst).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Methyl 4-amino-2-chloro-3-iodo-5-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals, dyes, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-amino-2-chloro-3-iodo-5-methoxybenzoate involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, the chloro and iodo groups can participate in halogen bonding, and the methoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Comparación Con Compuestos Similares
Methyl 4-amino-2-chloro-3-iodo-5-methoxybenzoate can be compared with other similar compounds, such as:
Methyl 4-amino-5-chloro-2-methoxybenzoate: Similar structure but lacks the iodine atom, which may affect its reactivity and applications.
Methyl 4-amino-3-iodo-5-methoxybenzoate: Lacks the chloro group, which may influence its chemical properties and biological activity.
Methyl 4-amino-2-chloro-5-methoxybenzoate: Lacks the iodine atom, affecting its potential for halogen bonding and other interactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
Propiedades
Fórmula molecular |
C9H9ClINO3 |
|---|---|
Peso molecular |
341.53 g/mol |
Nombre IUPAC |
methyl 4-amino-2-chloro-3-iodo-5-methoxybenzoate |
InChI |
InChI=1S/C9H9ClINO3/c1-14-5-3-4(9(13)15-2)6(10)7(11)8(5)12/h3H,12H2,1-2H3 |
Clave InChI |
HBZKRXCCFWMEJO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C(=C1)C(=O)OC)Cl)I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



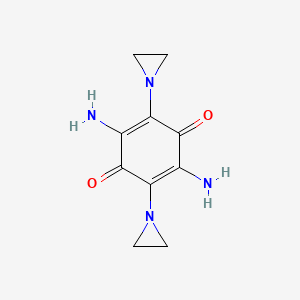

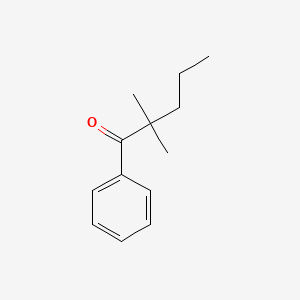
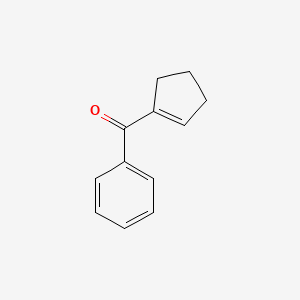
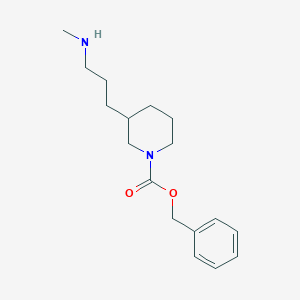

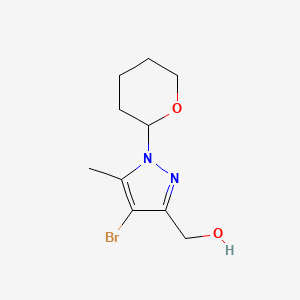



![Tert-butyl N-[2-(benzylamino)ethyl]-N-methylcarbamate](/img/structure/B13982356.png)
![3-Bromoimidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B13982362.png)

